Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Description

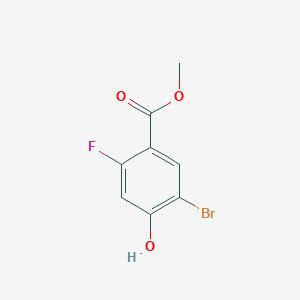

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFUUXPRULILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Reflux Method: A suspension of methyl 5-bromo-2-fluoro-4-hydroxybenzoate, benzyl bromide, and potassium carbonate in acetone is heated under reflux for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum.

Methanol and Dichloromethane Method: 5-bromo-2-fluoro-4-hydroxybenzoic acid is dissolved in anhydrous dichloromethane and absolute methanol, mixed with trimethylsilyl diazomethane, and stirred at room temperature for 30 minutes.

Sulfuric Acid Method: The compound is dissolved in methanol, and concentrated sulfuric acid is added. The reaction is carried out at 85°C for 32 hours.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Esterification: The hydroxyl group can participate in esterification reactions to form various esters.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Potassium Carbonate: Used in substitution reactions.

Trimethylsilyl Diazomethane: Used in esterification reactions.

Sulfuric Acid: Used in the preparation of the compound.

Major Products Formed

Substituted Benzoates: Formed through substitution reactions.

Esters: Formed through esterification reactions.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is used in various scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to understand the interactions of halogenated benzoates with biological systems.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the hydroxyl group allows the compound to participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, or halogens, significantly altering their properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Positional Isomerism : Swapping Br and F positions (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate vs. the target) alters electronic distribution. Bromine’s inductive effect at C5 enhances electrophilic substitution reactivity compared to C4 .

Functional Group Impact :

- Replacing -OH with -OCH₃ (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) increases logP by ~1.5 units, improving membrane permeability but reducing hydrogen-bonding capacity .

- The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to methyl-substituted analogs .

Steric and Reactive Effects : Bromomethyl substitution (e.g., Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate) introduces a reactive site for nucleophilic displacement, making it useful in cross-coupling reactions .

Biological Activity

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 249.04 g/mol. Its structure features a benzene ring with bromine at the 5-position, fluorine at the 2-position, and a hydroxy group at the 4-position. These substituents contribute to its unique chemical behavior and potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.04 g/mol |

| Functional Groups | Bromine, Fluorine, Hydroxy |

| Chemical Class | Benzoate derivative |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures often demonstrate effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that halogenated benzoates can inhibit bacterial growth through interference with cell wall synthesis or enzyme inhibition.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial potential (source: ).

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Similar benzoate derivatives have been documented to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Mechanism of Action

The presence of the hydroxy group allows for hydrogen bonding with enzyme active sites, potentially enhancing the compound's ability to inhibit COX enzymes. This mechanism is crucial for developing anti-inflammatory agents (source: ).

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 32 µg/mL against S. aureus | Moderate inhibition of COX |

| Methyl 5-chloro-2-hydroxybenzoate | 64 µg/mL against E. coli | Strong inhibition of COX |

| Methyl 5-bromo-4-fluoro-2-hydroxybenzoate | 16 µg/mL against S. aureus | Weak inhibition |

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, and how can reaction conditions be optimized?

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzoates?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from crystal packing or disorder. Use SHELXL’s TWIN and BASF commands ( ) to refine twinned crystals. For electron density ambiguities, employ DFT calculations (Gaussian 16) to compare experimental and theoretical geometries .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Reaction Scaling : Transition from batch to flow chemistry for controlled halogenation (prevents exothermic runaway).

- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

- Analytical QC : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.